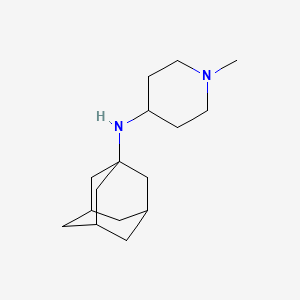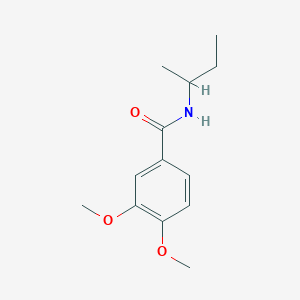![molecular formula C12H14N4O2S B5141100 ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate](/img/structure/B5141100.png)
ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate, also known as EtPTP, is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. This compound belongs to the class of tetrazole derivatives, which have been extensively studied for their therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Wirkmechanismus
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate exerts its pharmacological effects by modulating various signaling pathways in cells. In cancer cells, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate induces apoptosis by activating the caspase cascade and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Inflammatory cytokines such as TNF-α and IL-1β activate the NF-κB signaling pathway, which promotes inflammation. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate inhibits the activation of NF-κB and downstream inflammatory cytokines, thereby reducing inflammation. In cardiovascular research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to activate the PI3K/Akt/eNOS signaling pathway, which leads to vasodilation and protection against myocardial ischemia-reperfusion injury.
Biochemical and Physiological Effects:
ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to modulate various biochemical and physiological processes in cells. In cancer cells, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate induces DNA damage and inhibits DNA repair, leading to cell cycle arrest and apoptosis. It also inhibits the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. Inflammatory cytokines such as TNF-α and IL-1β promote the production of reactive oxygen species (ROS), which can damage cells and tissues. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate reduces ROS production and oxidative stress by activating the Nrf2/ARE signaling pathway. In cardiovascular research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to improve cardiac function and reduce infarct size by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various signaling pathways. However, there are also some limitations to its use in lab experiments. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has low solubility in water, which can limit its bioavailability and efficacy in vivo. It also has a short half-life, which can limit its duration of action. Further studies are needed to optimize the formulation and delivery of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate for in vivo applications.
Zukünftige Richtungen
For research on ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate include:
1. Investigation of the pharmacokinetics and pharmacodynamics of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in vivo.
2. Evaluation of the efficacy of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in animal models of cancer, inflammation, and cardiovascular disorders.
3. Optimization of the formulation and delivery of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate for in vivo applications.
4. Elucidation of the molecular targets and signaling pathways of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in cells.
5. Identification of potential drug-drug interactions and toxicity of ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate in vivo.
Conclusion:
ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. It has shown promising results in preclinical studies for its potential therapeutic applications in cancer, inflammation, and cardiovascular disorders. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate exerts its pharmacological effects by modulating various signaling pathways in cells. Further studies are needed to elucidate its mechanism of action and optimize its formulation and delivery for in vivo applications. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for various signaling pathways. However, there are also some limitations to its use in lab experiments, including its low solubility in water and short half-life.
Synthesemethoden
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate can be synthesized by the reaction of ethyl 2-bromoacetate with sodium azide, followed by the reaction of the resulting ethyl 2-azidoacetate with thiophenol in the presence of copper(I) iodide as a catalyst. The final product is obtained by the reduction of the azide group with sodium borohydride. The overall synthesis process is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders. In cancer research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation is a common feature of many diseases, including arthritis, asthma, and inflammatory bowel disease. ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, ethyl 2-[(1-phenyl-1H-tetrazol-5-yl)thio]propanoate has been found to have vasodilatory effects and to protect against myocardial ischemia-reperfusion injury.
Eigenschaften
IUPAC Name |
ethyl 2-(1-phenyltetrazol-5-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-3-18-11(17)9(2)19-12-13-14-15-16(12)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSJOKGWFHKQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=NN1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)
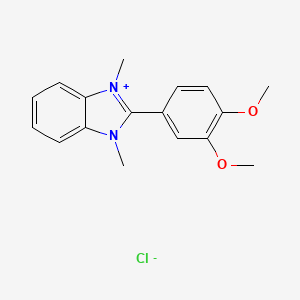
![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)
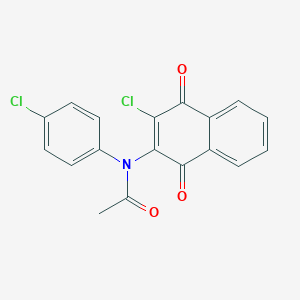
![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)
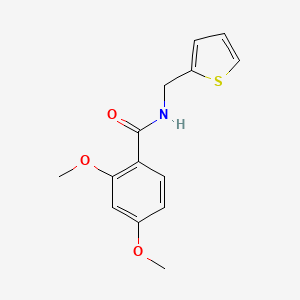
![N-[(2-methylphenyl)(4-methylphenyl)methyl]urea](/img/structure/B5141085.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)
